3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), CAS 26539-01-5, is a specialized phenolic acid characterized by a propanoic acid side chain attached to a 3,5-dihydroxy-substituted phenyl ring. This substitution pattern, analogous to a resorcinol core, distinguishes it from the more common 3,4-dihydroxy (catechol) isomers. Its primary value in procurement lies in its specific reactivity as a synthetic building block and its distinct bioactivity profile, which is directly influenced by the meta-positioning of its hydroxyl groups. This compound is a known metabolite of alkylresorcinols, which are found in whole grains, and serves as a biomarker for their consumption.
Substituting 3-(3,5-Dihydroxyphenyl)propanoic acid with its common 3,4-dihydroxy isomer or with simpler phenols like phloroglucinol is often unfeasible in practice. The 3,5-dihydroxy (resorcinol-type) configuration provides a different redox potential and reaction mechanism compared to the 3,4-dihydroxy (catechol-type) structure, which is more prone to oxidation into reactive quinones. This structural difference is critical in applications requiring controlled reactivity and long-term stability. Furthermore, the three-carbon propanoic acid side chain provides a flexible, nucleophilic linker essential for specific polymerization reactions and for achieving target molecule geometries in multi-step synthesis, a feature absent in simpler analogs like 3,5-dihydroxybenzoic acid.
In the context of enzyme inhibition for cosmetic and food preservation applications, different isomers of dihydroxyphenylpropanoic acid show markedly different potencies. For example, the 2,4-DHPPA isomer is a potent competitive inhibitor of tyrosinase with an IC50 of 3.02 μM. While direct head-to-head data for the 3,5-isomer is less common, structure-activity relationships in phenolic compounds show that inhibitory activity is highly sensitive to the hydroxyl substitution pattern. This makes the choice of isomer a critical procurement decision, as substituting one for another would lead to drastic and unpredictable changes in final product efficacy.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
| Target Compound Data | Activity is highly structure-dependent; specific quantitative data for the 3,5-isomer is needed for direct comparison. |
| Comparator Or Baseline | 3-(2,4-Dihydroxyphenyl)propanoic acid: 3.02 μM. Kojic Acid (benchmark inhibitor): IC50 values typically range from 13.14 μg/mL to 50.06 μg/mL depending on assay conditions. |
| Quantified Difference | The 2,4-isomer is shown to be a potent inhibitor in the low micromolar range, highlighting the significant performance variance between isomers. |
| Conditions | In vitro mushroom tyrosinase inhibition assay using L-Tyrosine and DL-DOPA as substrates. |
For formulators developing skin lightening or anti-browning products, selecting the correct isomer is critical for achieving the target inhibitory effect and avoiding costly batch failures.
The propanoic acid group of phenylpropanoic acids is a key processability feature, enabling them to functionalize other molecules via esterification. In a direct comparison of utility, the closely related analog 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) was successfully used as a renewable building block to introduce phenolic groups onto polyethylene glycol (PEG) via solvent-free Fischer esterification. These new phenolic-terminated PEGs were then used to synthesize bio-based benzoxazine monomers. This demonstrates a key procurement advantage: the propanoic acid tail acts as a handle to covalently bond the stable phenolic core to other polymers, a route not possible with simple phenols like resorcinol or phloroglucinol.
| Evidence Dimension | Suitability as a functionalizing agent for polymer synthesis |
| Target Compound Data | The 3,5-dihydroxy structure provides two hydroxyls for subsequent benzoxazine ring formation, while the propanoic acid enables initial esterification. |
| Comparator Or Baseline | Phloretic acid (4-hydroxy isomer) successfully used to functionalize PEG-400 and PEG-2000 for benzoxazine synthesis. Phenol (standard industrial precursor) requires different, often harsher, reaction conditions. |
| Quantified Difference | This synthetic route provides a pathway to almost 100% bio-based benzoxazine end-capped molecules without the need for solvents or complex purification. |
| Conditions | Solvent-free Fischer esterification followed by reaction with furfurylamine. |
This compound is a procurement-enabling material for creating advanced, bio-based polymers, offering a clear synthetic pathway that simpler phenols or benzoic acid analogs cannot provide.
This compound is the right choice for R&D efforts targeting enzyme inhibition where the specific 3,5-dihydroxy substitution pattern is hypothesized to provide a unique binding affinity or stability profile compared to benchmark inhibitors like Kojic acid or other phenolic acid isomers. Its use is justified when standard catechol-type or resorcinol-type inhibitors fail to meet specific performance or stability targets.
As a bifunctional monomer, this compound is well-suited for creating specialty polymers. The propanoic acid group allows for its incorporation into polyester backbones, while the two hydroxyl groups on the phenyl ring remain available for subsequent cross-linking or functionalization, such as in the formation of polybenzoxazines. This makes it a strategic choice for producing thermosets with tailored thermal and mechanical properties derived from a renewable resource.
Irritant